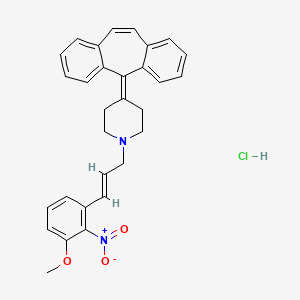

AH-1058

Descripción

Propiedades

Número CAS |

228123-15-7 |

|---|---|

Fórmula molecular |

C30H29ClN2O3 |

Peso molecular |

501.0 g/mol |

Nombre IUPAC |

1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride |

InChI |

InChI=1S/C30H28N2O3.ClH/c1-35-28-14-6-10-25(30(28)32(33)34)11-7-19-31-20-17-24(18-21-31)29-26-12-4-2-8-22(26)15-16-23-9-3-5-13-27(23)29;/h2-16H,17-21H2,1H3;1H/b11-7+; |

Clave InChI |

HUGNVHKJRQLOAZ-RVDQCCQOSA-N |

SMILES isomérico |

COC1=CC=CC(=C1[N+](=O)[O-])/C=C/CN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2.Cl |

SMILES canónico |

COC1=CC=CC(=C1[N+](=O)[O-])C=CCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(3-(3-methoxy-2-nitro)phenyl-2-propenyl)piperidine hydrochloride AH 1058 AH-1058 |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of AH-1058

Introduction

This compound is a novel, investigational cardioselective L-type calcium channel blocker with a chemical structure distinct from typical calcium channel blockers.[1] Synthesized by the Pharmaceutical Research Laboratories of Ajinomoto Co., Inc. in Japan, it is a derivative of cyproheptadine (B85728), a compound known for its antiserotonergic, antihistaminic, and calcium channel blocking properties.[2] The IUPAC name for this compound is 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride.[2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, physiological effects, and the experimental basis for these findings.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary mechanism of action of this compound is the blockade of L-type calcium channels, which are critical for cardiac muscle contraction.[2] this compound is cardioselective, meaning it preferentially acts on the calcium channels in the heart muscle over those in vascular smooth muscle.[1]

Molecular Interaction:

This compound binds allosterically to the alpha-1 subunit of the L-type calcium channel, the main pore-forming unit.[2] Its binding site is shared with other calcium channel blockers like phenylalkylamines (e.g., verapamil) and benzothiazepines.[2] This allosteric modulation alters the channel's conformation, thereby inhibiting the influx of calcium ions into cardiomyocytes.[2] Furthermore, this compound demonstrates interaction with multiple states of the L-type calcium channel, including the resting and inactivated states, leading to a comprehensive suppression of calcium currents.[2]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound:

Secondary Mechanism of Action: Sodium Channel Blockade

In addition to its potent calcium channel blocking activity, this compound also exhibits characteristics of a Class I antiarrhythmic agent, suggesting an interaction with fast sodium channels.[2][3] However, the precise nature and significance of this sodium channel blockade are currently variable and not fully elucidated.[2] This dual action could contribute to its antiarrhythmic properties.

Signaling Pathway

The following diagram illustrates the potential dual mechanism of action of this compound:

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Potency of this compound on L-type Calcium Channels

| Compound | Holding Potential | IC₅₀ (µM) |

| This compound | -80 mV | 4.91[4] |

| -40 mV | 0.32[4] | |

| Cyproheptadine | -80 mV | 42.44[4] |

| -40 mV | 7.75[4] |

Table 2: In Vivo Hemodynamic Effects of this compound in Conscious Dogs (Oral Administration) [5]

| Dose (mg/kg) | Change in Systolic Blood Pressure | Change in LVdP/dtmax | Change in Heart Rate | Change in QA Interval |

| 0.15 | Reduction | Reduction | Increase | Prolongation |

| 0.3 | Dose-dependent Reduction | Dose-dependent Reduction | Dose-dependent Increase | Dose-dependent Prolongation |

| 0.6 | Dose-dependent Reduction | Dose-dependent Reduction | Dose-dependent Increase | Dose-dependent Prolongation |

Table 3: In Vivo Electrophysiological and Hemodynamic Effects of this compound in Anesthetized Dogs (Intravenous Administration) [1]

| Dose (µg/kg) | Effect on Sinus Nodal Automaticity | Effect on AV Nodal Conduction | Effect on Ventricular Contraction | Effect on Mean Blood Pressure | Effect on Cardiac Output | Effect on Total Peripheral Vascular Resistance |

| 100 | No significant effect | No significant effect | No significant effect | No significant effect | Decreased at 30 min | No change |

| 200 (additional) | Suppressed | Suppressed | Suppressed | Decreased | Decreased | No change |

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Technique in Guinea Pig Cardiomyocytes [4]

-

Objective: To quantify the L-type calcium channel blocking efficacy of this compound.

-

Experimental Workflow:

-

Methodology:

-

Cell Preparation: Single ventricular myocytes were isolated from guinea pig hearts using enzymatic digestion.

-

Electrophysiological Recording: The whole-cell patch-clamp technique was employed to record L-type calcium currents (ICa,L).

-

Voltage Protocol: Cells were held at holding potentials of -80 mV and -40 mV to assess the state-dependent blocking effects of the compound.

-

Drug Application: this compound and its parent compound, cyproheptadine, were applied at various concentrations to determine the dose-response relationship.

-

Data Analysis: The concentration of the drug that caused 50% inhibition of ICa,L (IC₅₀) was calculated.

-

In Vivo Hemodynamic Studies: Conscious and Anesthetized Canine Models [1][5]

-

Objective: To evaluate the electrophysiological and hemodynamic effects of this compound in a living organism.

-

Experimental Workflow:

-

Methodology:

-

Animal Model: Beagle dogs were used in both conscious and anesthetized states.

-

Drug Administration: this compound was administered either intravenously or orally at different doses.

-

Data Acquisition:

-

Parameters Measured: Key parameters included systolic and diastolic blood pressure, heart rate, maximal upstroke velocity of the left ventricular pressure (LVdP/dtmax), QA interval, cardiac output, and total peripheral vascular resistance.

-

Data Analysis: The effects of this compound on these parameters were analyzed and compared to baseline values and, in some studies, to other cardiovascular drugs like verapamil, disopyramide, and atenolol.[5]

-

Conclusion

This compound is a potent, cardioselective L-type calcium channel blocker with a unique pharmacological profile. Its primary mechanism of action involves the allosteric blockade of L-type calcium channels in cardiomyocytes, leading to a reduction in cardiac contractility, heart rate, and atrioventricular nodal conduction. The compound also exhibits secondary, less characterized sodium channel blocking properties. In vivo studies have confirmed its cardiodepressive effects and have highlighted its long-acting nature. The distinct cardiovascular profile of this compound suggests its potential therapeutic utility in conditions where selective inhibition of ventricular calcium channels is desirable, such as in the treatment of angina pectoris and certain cardiac arrhythmias. Further research is warranted to fully elucidate its sodium channel blocking activity and to translate these preclinical findings into clinical applications.

References

- 1. Electrophysiological and cardiohemodynamic effects of this compound, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 4. Cardiac Ca(2+) channel-blocking effects of the cyproheptadine derivative this compound in isolated guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]

AH-1058: A Cardioselective L-type Calcium Channel Blocker for Cardiovascular Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AH-1058 is a novel, investigational cardioselective L-type calcium channel blocker with a chemical structure distinct from typical calcium channel blockers. Synthesized by Ajinomoto Co., Inc. in Japan, it is a derivative of cyproheptadine, a compound known for its antiserotonergic, antihistaminic, and calcium channel blocking properties. Chemically identified as 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride, this compound has demonstrated potent and selective effects on cardiac tissue in preclinical studies, suggesting its potential therapeutic utility in various cardiovascular disorders. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound exerts its effects by selectively blocking L-type calcium channels (CaV1.2) in cardiomyocytes. This action inhibits the influx of calcium ions into the cell, which is a critical step in the excitation-contraction coupling process of cardiac muscle. The key aspects of its mechanism include:

-

Allosteric Modulation: this compound binds to the alpha-1 subunit of the L-type calcium channel at a site distinct from the calcium pore itself. This allosteric binding is believed to be at the same or overlapping sites as phenylalkylamines (like verapamil) and benzothiazepines. This binding alters the channel's conformation, reducing its probability of opening and thereby decreasing calcium influx.

-

State-Dependent Binding: Evidence suggests that this compound interacts with multiple states of the L-type calcium channel, including both the resting and inactivated states. This property may contribute to its efficacy and specific electrophysiological profile.

-

Cardioselectivity: Preclinical studies have consistently demonstrated that this compound has a more pronounced effect on cardiac tissue compared to vascular smooth muscle. This selectivity results in a reduction in cardiac contractility and heart rate with minimal impact on total peripheral vascular resistance and diastolic blood pressure.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound in a cardiomyocyte. Under normal conditions, depolarization of the cell membrane leads to the opening of L-type calcium channels, allowing an influx of Ca2+. This initial calcium entry triggers a much larger release of calcium from the sarcoplasmic reticulum via ryanodine (B192298) receptors (calcium-induced calcium release), leading to muscle contraction. This compound interrupts this cascade at a critical early step.

An In-depth Technical Guide to AH-1058: A Cyproheptadine-Derived Cardioselective L-Type Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH-1058, a novel lipophilic antiarrhythmic agent derived from cyproheptadine (B85728), demonstrates significant potential as a cardioselective L-type calcium channel blocker.[1] Synthesized by the Pharmaceutical Research Laboratories of Ajinomoto Co., Inc. in Kawasaki, Japan, this compound has shown promising effects in preclinical in vitro and in vivo models, positioning it as a candidate for the treatment of various cardiovascular disorders, including angina pectoris, obstructive hypertrophic cardiomyopathy, and ventricular arrhythmias.[1] This technical guide provides a comprehensive overview of the synthesis, mechanism of action, pharmacological effects, and experimental protocols related to this compound, intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction

This compound, with the IUPAC name 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride, is a derivative of cyproheptadine, a compound known for its antiserotonergic, antihistaminic, and calcium channel blocking properties.[1] The introduction of a cinnamyl structure to the cyproheptadine backbone results in a compound with potent and selective L-type calcium channel blocking activity, comparable to that of verapamil (B1683045).[2] this compound's cardioselectivity and long-acting effects distinguish it from other calcium channel blockers, suggesting a favorable therapeutic profile for specific cardiac pathologies.[1][3]

Synthesis and Chemical Properties

While the precise, step-by-step synthesis protocol for this compound by Ajinomoto Co. is not publicly available, a plausible synthetic route can be inferred from the synthesis of its core structures and related cinnamyl piperidine (B6355638) derivatives. The synthesis likely involves a multi-step process culminating in the alkylation of the piperidine nitrogen of the cyproheptadine-like core with a substituted cinnamyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride | [1] |

| Molecular Formula | C30H28N2O3 | [1] |

| Molar Mass | 464.565 g·mol−1 | [1] |

| Legal Status | Investigational | [1] |

Mechanism of Action

This compound functions as a cardioselective L-type calcium channel blocker.[1] It allosterically binds to the alpha-1 subunit of the L-type calcium channels at the same sites as phenylalkylamines (e.g., verapamil) and benzothiazepines.[1] This binding is distinct from the calcium channel's active site and modulates its activity.[1] this compound appears to interact with both resting and inactive states of the L-type calcium channels to suppress calcium currents.[1] This blockade of calcium influx in cardiomyocytes leads to a reduction in cardiac contractility and energy consumption.[1]

References

- 1. Comparison of cardiovascular effects of a new calcium channel blocker this compound with those of verapamil assessed in blood-perfused canine heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiac Ca(2+) channel-blocking effects of the cyproheptadine derivative this compound in isolated guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Pharmacological Profile of AH-1058: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH-1058 is a novel, investigational cardioselective L-type calcium channel blocker with a unique pharmacological profile.[1] Derived from cyproheptadine, this compound exhibits potent antiarrhythmic and cardiohemodynamic effects, primarily through its selective inhibition of cardiac L-type calcium channels.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. The information presented is intended to support further research and development of this compound for potential therapeutic applications in cardiovascular diseases such as angina pectoris and ventricular arrhythmias.[1]

Introduction

This compound, with the IUPAC name 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride, is a lipophilic compound synthesized by the Pharmaceutical Research Laboratories of Ajinomoto Co., Inc.[1] It demonstrates characteristics of a Class IV antiarrhythmic agent by selectively blocking L-type calcium channels in cardiac tissue.[1] Notably, its effects are characterized by a slower onset and longer duration of action compared to established calcium channel blockers like verapamil (B1683045).[3] Furthermore, this compound shows minimal impact on total peripheral vascular resistance, a potential advantage for long-term therapeutic use.[1][2]

Mechanism of Action

This compound exerts its pharmacological effects through the allosteric modulation of L-type calcium channels. It binds to the alpha-1 subunit of the channel at a site distinct from the active calcium-conducting pore. This binding is thought to be similar to that of phenylalkylamines (e.g., verapamil) and benzothiazepines. By interacting with multiple states of the L-type calcium channel, including resting and inactive states, this compound effectively suppresses calcium currents.[1] This reduction in calcium influx into cardiac myocytes leads to a decrease in ventricular contractility, heart rate, and conduction through the atrioventricular (AV) node.[1]

Signaling Pathway of L-type Calcium Channel Blockade

The following diagram illustrates the signaling cascade affected by the blockade of L-type calcium channels by this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Species | Tissue/Cell Type | Holding Potential (mV) | IC₅₀ (µM) | Reference |

| Ca²⁺ Current Inhibition | Guinea Pig | Ventricular Myocytes | -80 | 4.91 | [4] |

| Ca²⁺ Current Inhibition | Guinea Pig | Ventricular Myocytes | -40 | 0.32 | [4] |

Table 2: In Vivo Efficacy of this compound in Canine Models

| Model | Administration Route | Dose | Effect | Reference |

| Epinephrine-induced Arrhythmia | Intravenous | 100 µg/kg | Effective suppression of ventricular arrhythmias | [5] |

| Digitalis-induced Arrhythmia | Intravenous | 100 µg/kg | Effective suppression of ventricular arrhythmias | [5] |

| Coronary Ligation-induced Arrhythmia | Intravenous | 100 µg/kg | Effective suppression of ventricular arrhythmias | [5] |

| Hemodynamic Assessment (Anesthetized) | Intravenous | 100 µg/kg | Decreased cardiac output at 30 min | [2] |

| Hemodynamic Assessment (Anesthetized) | Intravenous | 200 µg/kg | Suppressed sinus nodal automaticity, AV nodal conduction, and ventricular contraction; decreased mean blood pressure and cardiac output | [2] |

| Hemodynamic Assessment (Conscious) | Oral | 0.15, 0.3, 0.6 mg/kg | Dose-dependent reduction in systolic blood pressure and LVdP/dt(max); increased heart rate; prolonged QA interval | [6] |

Table 3: Comparative Hemodynamic Effects in Conscious Dogs

| Compound | Dose (Oral) | Effect on Systolic BP | Effect on Diastolic BP | Effect on Heart Rate | Effect on LVdP/dt(max) | Reference |

| This compound | 0.15-0.6 mg/kg | Reduced | No effect | Increased | Reduced | [6] |

| Verapamil | 10 mg/kg | Reduced | Reduced | Little effect | Little effect | [6] |

| Atenolol | 10 mg/kg | Little change | Little change | Little change | Decreased | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Patch-Clamp Electrophysiology in Guinea Pig Cardiomyocytes

This protocol is essential for assessing the direct effects of this compound on L-type calcium currents at the cellular level.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Electrophysiological and cardiohemodynamic effects of this compound, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of cardiovascular effects of a new calcium channel blocker this compound with those of verapamil assessed in blood-perfused canine heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Telemetry of cardiac left ventricular pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of primary guinea pig ventricular (GPV) cardiomyocytes [bio-protocol.org]

- 6. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of AH-1058 on Ventricular Contractility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the effects of AH-1058, a novel cardioselective L-type calcium channel blocker, on ventricular contractility. This compound demonstrates a potent ability to reduce myocardial contractility by inhibiting the influx of calcium into ventricular myocytes, a critical step in the excitation-contraction coupling process. This document consolidates quantitative data from key preclinical studies, outlines the experimental methodologies employed, and visualizes the underlying signaling pathways. The findings suggest that this compound's unique cardiovascular profile may offer therapeutic benefits in conditions where selective reduction of ventricular contractility is desirable.

Introduction

This compound, with the chemical name 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride, is a cardiovascular agent characterized by its selective blocking action on L-type calcium channels in the heart.[1] This cardioselectivity distinguishes it from other calcium channel blockers that may exert more generalized effects on both cardiac and vascular smooth muscle. By specifically targeting the calcium channels in ventricular muscle, this compound modulates cardiac contractility with a high degree of precision. This guide delves into the preclinical evidence demonstrating the effects of this compound on ventricular contractility, providing a detailed resource for researchers and drug development professionals in the cardiovascular field.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of L-type calcium channels in cardiomyocytes.[1] These channels are pivotal in the process of cardiac excitation-contraction coupling. During the plateau phase of the cardiac action potential, the influx of calcium through L-type calcium channels triggers a larger release of calcium from the sarcoplasmic reticulum, a phenomenon known as calcium-induced calcium release. This surge in intracellular calcium binds to troponin C, initiating a conformational change in the troponin-tropomyosin complex, which in turn allows for the interaction of actin and myosin filaments, leading to muscle contraction.

By blocking the L-type calcium channels, this compound curtails the initial calcium influx, thereby attenuating the subsequent release of calcium from the sarcoplasmic reticulum. This reduction in available intracellular calcium leads to a decrease in the force of contraction of the ventricular muscle.

Signaling Pathway of this compound in Ventricular Myocytes

Caption: Signaling pathway of this compound in reducing ventricular contractility.

Quantitative Data on Ventricular Contractility

The effects of this compound on ventricular contractility have been quantified in various preclinical models. The following tables summarize the key findings from in vivo studies in canines and in vitro studies in guinea pig cardiomyocytes.

Table 1: In Vivo Hemodynamic Effects of this compound in Conscious Dogs

| Dosage (Oral) | Change in Systolic Blood Pressure | Change in LVdP/dt(max) |

| 0.15 mg/kg | Reduced | Reduced |

| 0.3 mg/kg | Dose-dependent reduction | Dose-dependent reduction |

| 0.6 mg/kg | Dose-dependent reduction | Dose-dependent reduction |

Data extracted from Takahara A, et al. Eur J Pharmacol. 2001.[2]

Table 2: In Vivo Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs

| Dosage (IV) | Effect on Ventricular Contraction | Effect on Mean Blood Pressure | Effect on Cardiac Output |

| 100 µg/kg | No significant effect | No significant effect | Decreased at 30 min |

| 200 µg/kg | Suppressed | Decreased | Decreased |

Data extracted from Takahara A, et al. Jpn J Pharmacol. 2000.[3]

Table 3: In Vitro Effects of this compound on L-type Calcium Current in Isolated Guinea Pig Cardiomyocytes

| Holding Potential | IC50 of this compound |

| -80 mV | 4.91 µM |

| -40 mV | 0.32 µM |

Data extracted from Dohmoto H, et al. J Pharmacol Sci. 2003.

Experimental Protocols

The following sections provide an overview of the methodologies used in the key studies investigating the effects of this compound.

In Vivo Canine Studies

-

Animal Model: Conscious, unrestrained beagle dogs were utilized to assess the cardiovascular effects of this compound in a physiological state. In other studies, halothane-anesthetized, closed-chest canine models were used for electrophysiological and hemodynamic assessments.[2][3]

-

Drug Administration: this compound was administered either orally or intravenously to determine its dose-dependent effects.[2][3]

-

Data Acquisition:

-

Telemetry: A telemetry system was surgically implanted in conscious dogs to continuously record hemodynamic parameters, including systolic and diastolic blood pressure, and the maximal upstroke velocity of the left ventricular pressure (LVdP/dt(max)).[2]

-

Electrophysiology: In anesthetized dogs, electrophysiological parameters were assessed, though specific details of the recording setup require access to the full-text article.[3]

-

-

Data Analysis: The recorded data were analyzed to determine the dose-response relationship of this compound on various cardiovascular parameters.

In Vitro Guinea Pig Cardiomyocyte Studies

-

Cell Preparation: Single ventricular myocytes were enzymatically isolated from guinea pig hearts.

-

Electrophysiological Recordings: The whole-cell patch-clamp technique was employed to measure L-type calcium currents in the isolated cardiomyocytes.

-

Experimental Conditions: The effects of a range of concentrations of this compound (0.001 - 10 µM) on calcium currents were assessed at different holding potentials (-80 mV and -40 mV).

-

Data Analysis: The concentration-response data were used to calculate the IC50 values, representing the concentration of this compound required to inhibit 50% of the L-type calcium current.

Experimental Workflow

Caption: Workflow for in vivo and in vitro evaluation of this compound.

Discussion

The collective data from preclinical studies strongly indicate that this compound is a potent and cardioselective inhibitor of ventricular contractility. Its mechanism of action, centered on the blockade of L-type calcium channels, provides a direct pathway to modulate the force of cardiac contraction. The dose-dependent reduction in LVdP/dt(max), a key indicator of myocardial contractility, observed in conscious dogs, underscores its efficacy in a physiological setting.[2] Furthermore, the in vitro data from isolated cardiomyocytes provide a clear quantitative measure of its potency at the cellular level.

The cardioselectivity of this compound is a significant feature, suggesting a reduced likelihood of peripheral vasodilation and subsequent reflex tachycardia, which can be limiting side effects of less selective calcium channel blockers. This profile makes this compound a potentially valuable therapeutic agent for conditions such as hypertrophic cardiomyopathy or other disorders where a reduction in ventricular contractility is a primary therapeutic goal.

Conclusion

This compound effectively reduces ventricular contractility through the targeted blockade of L-type calcium channels in cardiomyocytes. Preclinical data from both in vivo and in vitro models have consistently demonstrated its potent and dose-dependent negative inotropic effects. The detailed understanding of its mechanism of action and its quantitative effects on cardiac function, as outlined in this guide, provides a solid foundation for further research and development of this compound as a novel cardiovascular therapeutic.

References

In-Depth Technical Guide: Sinoatrial and Atrioventricular Node Effects of AH-1058

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AH-1058 is a novel dihydropyridine (B1217469) derivative that acts as a cardioselective L-type calcium channel blocker.[1] Preclinical studies, primarily in canine models, have demonstrated its effects on cardiac conduction, particularly on the sinoatrial (SA) and atrioventricular (AV) nodes. This technical guide synthesizes the available data on the electrophysiological effects of this compound, details relevant experimental methodologies, and visualizes the underlying signaling pathways. While existing research indicates a suppressive effect on SA node automaticity and AV node conduction, specific quantitative data from these studies are not extensively available in the public domain.

Core Mechanism of Action

This compound exerts its effects by selectively blocking L-type calcium channels (Ca_v1.2 and Ca_v1.3 isoforms), which are crucial for the electrophysiological function of cardiac pacemaker cells in the SA and AV nodes.[1] By inhibiting the influx of calcium during phase 0 of the action potential in nodal cells, this compound slows the rate of depolarization, leading to a decrease in pacemaker firing rate and a delay in conduction through the AV node.

Effects on Sinoatrial (SA) Node

In vivo studies in anesthetized dogs have shown that intravenous administration of this compound at a dose of 200 microg/kg leads to a suppression of sinus nodal automaticity.[2] This is observed as a slowing of the heart rate. The order of potency of this compound's cardiovascular effects has been described as: ventricular contraction > coronary blood flow >> atrioventricular conduction > sinoatrial automaticity.[1]

Effects on Atrioventricular (AV) Node

The same in vivo canine model demonstrated that a 200 microg/kg intravenous dose of this compound suppresses atrioventricular nodal conduction.[2] Furthermore, studies in conscious dogs using telemetry have shown that oral administration of this compound (0.15, 0.3, and 0.6 mg/kg) results in a dose-dependent prolongation of the QA interval, which is an indirect measure of AV conduction time.[3]

Quantitative Data

Table 1: Effects of Intravenous this compound on Sinoatrial and Atrioventricular Node Function in Anesthetized Dogs

| Parameter | Vehicle Control (Baseline) | This compound (200 microg/kg IV) | % Change |

| Sinus Cycle Length (SCL) (ms) | Data not available | Data not available | Data not available |

| Atrio-Hisian (AH) Interval (ms) | Data not available | Data not available | Data not available |

| Wenckebach Cycle Length (WCL) (ms) | Data not available | Data not available | Data not available |

| Sinus Node Effective Refractory Period (SNERP) (ms) | Data not available | Data not available | Data not available |

| AV Node Effective Refractory Period (AVNERP) (ms) | Data not available | Data not available | Data not available |

Data from Takahara et al., 2000. Specific values were not provided in the publication.[2]

Table 2: Effects of Oral this compound on QA Interval in Conscious Dogs

| Dosage | Baseline QA Interval (ms) | Post-Dose QA Interval (ms) | % Change |

| 0.15 mg/kg | Data not available | Data not available | Data not available |

| 0.3 mg/kg | Data not available | Data not available | Data not available |

| 0.6 mg/kg | Data not available | Data not available | Data not available |

Data from Takahara et al., 2001. The study reported a dose-dependent prolongation, but specific mean values were not provided.[3]

Experimental Protocols

While the exact, detailed protocols from the this compound studies are not published, a representative methodology for assessing the electrophysiological effects of a novel antiarrhythmic drug in a canine model is described below.

In Vivo Canine Electrophysiology Study

Animal Model:

-

Adult mongrel dogs of either sex, weighing approximately 18-29 kg.[4]

Anesthesia:

-

Anesthesia is induced and maintained with an appropriate agent, such as 4 percent chloralose.[4]

Surgical Preparation and Catheter Placement:

-

Quadripolar or hexapolar electrode catheters are inserted via the femoral veins and advanced under fluoroscopic guidance to the high right atrium, the region of the His bundle, and the right ventricular apex.

-

A catheter may also be placed in the coronary sinus.

Electrophysiological Measurements:

-

Standard surface electrocardiogram (ECG) leads and intracardiac electrograms (high right atrium, His bundle, and right ventricle) are continuously monitored and recorded.

-

Baseline Measurements: Sinus cycle length (SCL), PA interval (intra-atrial conduction), AH interval (AV nodal conduction), and HV interval (His-Purkinje conduction) are measured.[4]

-

Sinus Node Function:

-

Sinus Node Recovery Time (SNRT): The high right atrium is paced at a fixed cycle length for a defined period (e.g., 30-60 seconds). The time from the last paced beat to the first spontaneous sinus beat is the SNRT. The corrected SNRT (CSNRT) is calculated by subtracting the baseline SCL from the SNRT.[4]

-

-

AV Nodal Function:

-

Wenckebach Cycle Length (WCL): The atrium is paced at progressively shorter cycle lengths until 1:1 AV conduction is no longer maintained (Wenckebach block). The longest pacing cycle length that results in a blocked beat is the WCL.

-

Effective Refractory Period of the AV Node (AVNERP): Determined by introducing premature atrial stimuli (S2) after a train of basic paced stimuli (S1). The longest S1-S2 interval that fails to conduct to the His bundle is the AVNERP.[5]

-

-

Atrial and Ventricular Refractory Periods:

-

The effective refractory periods of the atrium and ventricle are determined using a similar programmed electrical stimulation protocol in the respective chambers.[4]

-

Drug Administration:

-

This compound is administered intravenously over a set period.[4]

-

Electrophysiological measurements are repeated at specified time points post-infusion to assess the drug's effects.

Signaling Pathways and Visualizations

The following diagrams illustrate the L-type calcium channel signaling pathway in cardiac pacemaker cells and a general workflow for an in vivo electrophysiology study.

Conclusion

This compound is a cardioselective L-type calcium channel blocker that demonstrates suppressive effects on both SA nodal automaticity and AV nodal conduction in preclinical canine models.[1][2] These effects are consistent with its mechanism of action. However, a significant gap exists in the publicly available literature regarding the specific quantitative electrophysiological effects and detailed experimental protocols of this compound. Further research and publication of detailed findings would be invaluable for a comprehensive understanding of this compound's potential as a therapeutic agent for cardiac arrhythmias.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Electrophysiological and cardiohemodynamic effects of this compound, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Canine electrophysiology of encainide, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative effects of age and sedation on sinus node automaticity and atrioventricular conduction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Potential Therapeutic Utility of AH-1058 in Angina Pectoris

For Researchers, Scientists, and Drug Development Professionals

Abstract: Angina pectoris, a manifestation of myocardial ischemia, presents a significant therapeutic challenge. Current treatment modalities aim to rebalance (B12800153) the myocardial oxygen supply-demand equation. This document explores the preclinical data for AH-1058, a novel investigational compound, and evaluates its potential as a therapeutic agent for angina. This compound is a cardioselective L-type calcium channel blocker, demonstrating a unique pharmacological profile with potential advantages over existing therapies. Its mechanism of action, centered on reducing cardiac contractility and energy consumption, directly addresses the pathophysiology of angina.[1] This guide synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental designs.

Introduction to this compound

This compound is a lipophilic antiarrhythmic calcium channel blocker derived from cyproheptadine (B85728).[1] Its chemical name is 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride.[1][2][3][4][5] Developed by Ajinomoto Co., Inc., it has been investigated in preclinical models for various cardiovascular conditions, with proposed uses including the treatment of angina pectoris.[1] The compound exhibits high cardioselectivity, a slow onset of action, and a long-lasting duration of effect compared to established calcium channel blockers like verapamil (B1683045).[1][4][6]

Mechanism of Action and Therapeutic Rationale for Angina

The therapeutic potential of this compound in angina stems from its primary function as a cardioselective L-type calcium channel blocker.[1]

Therapeutic Rationale: Angina occurs when myocardial oxygen demand exceeds supply. By blocking L-type calcium channels predominantly in cardiac tissue, this compound reduces the influx of calcium into cardiomyocytes. This leads to:

-

Negative Inotropy (Decreased Contractility): Reduced intracellular calcium lessens the force of ventricular contraction. This decreases the heart's workload and, consequently, its oxygen consumption.[1]

-

Negative Chronotropy (Decreased Heart Rate): By affecting sinoatrial node automaticity, this compound can lower the heart rate, allowing for longer diastolic filling time and improved coronary perfusion while reducing overall oxygen demand.[1][6]

-

Coronary Vasodilation: While its primary effects are on the myocardium, this compound also demonstrates an ability to increase coronary blood flow, which would improve oxygen supply to the heart muscle.[1][6]

The order of potency for this compound's effects has been established as: ventricular contraction > coronary blood flow >> atrioventricular conduction > sinoatrial automaticity.[1][6] This profile suggests a strong potential to reduce myocardial oxygen demand with a comparatively lower impact on heart rate, which could be beneficial in specific patient populations.

Signaling Pathway

This compound acts as an allosteric modulator of the L-type calcium channel (specifically, the alpha-1 subunit), binding to sites shared with phenylalkylamines (e.g., verapamil).[1] This binding inhibits the channel's opening, reducing Ca²⁺ influx during depolarization of the cardiomyocyte membrane. The reduced intracellular Ca²⁺ concentration limits the activation of the contractile machinery (actin-myosin cross-bridge cycling), thus reducing myocardial contractility.

Caption: this compound signaling pathway in cardiomyocytes.

Preclinical Quantitative Data

Studies on this compound have been limited to in vitro and in vivo animal models, primarily involving guinea pigs and canines.[1] The key quantitative findings are summarized below.

Table 1: In Vitro Efficacy of this compound on L-Type Ca²⁺ Currents

| Compound | Holding Potential | IC₅₀ (µM) | Animal Model |

| This compound | -80 mV | 4.91 | Isolated Guinea Pig Cardiomyocytes[3] |

| This compound | -40 mV | 0.32 | Isolated Guinea Pig Cardiomyocytes[3] |

| Verapamil | -40 mV | (Potency equivalent to this compound) | Isolated Guinea Pig Cardiomyocytes[3] |

| Cyproheptadine | -80 mV | 42.44 | Isolated Guinea Pig Cardiomyocytes[3] |

| Cyproheptadine | -40 mV | 7.75 | Isolated Guinea Pig Cardiomyocytes[3] |

The lower IC₅₀ value at a holding potential of -40 mV suggests this compound exhibits voltage-dependency, preferentially targeting depolarized (inactive) channels, a characteristic that can be beneficial for treating tachyarrhythmias.

Table 2: In Vivo Hemodynamic Effects of this compound in Canines

| Administration | Dose | Effect on Systolic BP | Effect on Diastolic BP | Effect on Cardiac Output | Effect on Total Peripheral Resistance |

| Intravenous | 100 µg/kg | No significant effect | No significant effect | Decreased at 30 min | No change[2] |

| Intravenous | 200 µg/kg (additional) | Decreased | No significant effect | Decreased | No change[2] |

| Oral | 0.15 - 0.6 mg/kg | Reduced (dose-dependent) | No effect | Not specified | Not specified |

These findings highlight the cardioselectivity of this compound, as it reduces cardiac output and systolic blood pressure with minimal effect on total peripheral vascular resistance, unlike less selective calcium channel blockers.[2][4]

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Technique

This protocol is a standardized representation for quantifying the effects of this compound on L-type Ca²⁺ channels in isolated cardiomyocytes.

Objective: To determine the IC₅₀ of this compound for L-type Ca²⁺ current inhibition.

Methodology:

-

Cell Isolation: Single ventricular myocytes are isolated from guinea pig hearts via enzymatic digestion (e.g., collagenase and protease).

-

Electrophysiological Recording: The whole-cell patch-clamp technique is employed. Cardiomyocytes are perfused with a Tyrode's solution. The patch pipette is filled with an internal solution containing Cs⁺ to block K⁺ currents.

-

Voltage Clamp Protocol: Cells are held at a resting potential of -80 mV. To assess state-dependence, a separate protocol holds cells at -40 mV to inactivate Na⁺ channels and study the effects on the inactivated state of Ca²⁺ channels.

-

Current Elicitation: L-type Ca²⁺ currents (ICa,L) are elicited by depolarizing voltage steps.

-

Drug Application: this compound is applied at increasing concentrations (e.g., 0.001 - 10 µM) via the superfusion system.[3]

-

Data Analysis: The peak ICa,L amplitude is measured before and after drug application. A concentration-response curve is generated to calculate the IC₅₀ value.

Caption: Experimental workflow for patch-clamp analysis.

In Vivo Hemodynamic Assessment in Anesthetized Canines

This protocol is a standardized representation for assessing the cardiovascular effects of this compound in vivo.

Objective: To measure the effects of intravenous this compound on key hemodynamic parameters.

Methodology:

-

Animal Preparation: Beagle dogs are anesthetized (e.g., with halothane) and mechanically ventilated.[2]

-

Instrumentation:

-

A catheter is placed in the femoral artery to monitor blood pressure.

-

A catheter is placed in the femoral vein for drug administration.

-

A thermodilution catheter is advanced into the pulmonary artery to measure cardiac output.

-

ECG leads are placed to monitor heart rate and atrioventricular conduction.

-

-

Baseline Measurement: All cardiovascular variables are allowed to stabilize and baseline measurements are recorded for 30 minutes.

-

Drug Administration: this compound is administered intravenously at specified doses (e.g., an initial dose of 100 µg/kg, followed by an additional 200 µg/kg).[2]

-

Continuous Monitoring: Hemodynamic parameters (mean blood pressure, cardiac output, heart rate, etc.) are continuously recorded for a set period (e.g., 30 minutes) after each dose.[2]

-

Data Analysis: Changes from baseline are calculated and analyzed for statistical significance.

Conclusion and Future Directions

The preclinical data for this compound strongly suggest its potential as a novel therapeutic agent for angina pectoris. Its cardioselective calcium channel blocking activity, which primarily reduces myocardial contractility with minimal impact on peripheral vascular resistance, offers a promising profile for decreasing myocardial oxygen demand.[1][2][4] The compound's slow onset and long duration of action could also be advantageous for long-term disease management.[1][4]

However, all available data are from animal models. Further research is imperative. Key next steps should include:

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To better understand the discrepancy between plasma concentration and observed effects.[4]

-

Chronic Dosing and Toxicology Studies: To establish a long-term safety profile.

-

Clinical Trials: Ultimately, human trials are needed to confirm the efficacy and safety of this compound for the treatment of angina pectoris.

This compound represents a promising candidate that warrants continued investigation in the drug development pipeline for ischemic heart disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Electrophysiological and cardiohemodynamic effects of this compound, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiac Ca(2+) channel-blocking effects of the cyproheptadine derivative this compound in isolated guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiarrhythmic and cardiohemodynamic effects of a novel Ca(2+) channel blocker, this compound, assessed in canine arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of cardiovascular effects of a new calcium channel blocker this compound with those of verapamil assessed in blood-perfused canine heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of AH-1058 as a Novel Cardioselective Calcium Channel Blocker for Obstructive Hypertrophic Cardiomyopathy

For Immediate Release

This technical guide provides an in-depth overview of the investigational drug AH-1058, a novel cardioselective L-type calcium channel blocker, and its potential therapeutic application in obstructive hypertrophic cardiomyopathy (HCM). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical pharmacology and mechanism of action of this compound.

Introduction to this compound

This compound is a lipophilic antiarrhythmic calcium channel blocker synthesized by Ajinomoto Co., Inc. in Japan.[1] It is a derivative of cyproheptadine (B85728) and has demonstrated potent and cardioselective L-type calcium channel blocking activity in preclinical studies.[1][2] Its chemical name is 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride.[1] Proposed therapeutic uses for this compound include angina pectoris, ventricular arrhythmias, and stenosis of the outflow tract from obstructive hypertrophic cardiomyopathy.[1]

Obstructive hypertrophic cardiomyopathy is a genetic disorder characterized by the thickening of the heart muscle, particularly the interventricular septum.[3][4] This thickening can obstruct the left ventricular outflow tract (LVOT), leading to symptoms such as chest pain, shortness of breath, and fainting.[3] The primary goals of medical therapy in obstructive HCM are to alleviate LVOT obstruction and manage symptoms.

Mechanism of Action

This compound functions as a cardioselective L-type calcium channel blocker.[1] It allosterically binds to the alpha-1 subunit of L-type calcium channels, the same binding region as phenylalkylamines (like verapamil) and benzothiazepines.[1] By interacting with multiple states of the L-type calcium channels (resting and inactive), this compound effectively suppresses calcium currents.[1] This reduction in calcium influx into cardiomyocytes leads to decreased ventricular contractility, a slower heart rate, and reduced conductance through the atrioventricular node.[1] The order of potency of its cardiovascular effects is: ventricular contraction > coronary blood flow >> atrioventricular conduction > sinoatrial automaticity.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cardiac Ca(2+) channel-blocking effects of the cyproheptadine derivative this compound in isolated guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypertrophic obstructive cardiomyopathy - Harris- Annals of Cardiothoracic Surgery [annalscts.com]

- 4. ucsfhealth.org [ucsfhealth.org]

Methodological & Application

Application Notes and Protocols for AH-1058 In Vivo Studies in Canine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vivo cardiovascular studies of AH-1058, a novel L-type calcium channel blocker, in canine models. The protocols and data are based on published pharmacological research to guide further investigation into its therapeutic potential.

Introduction

This compound, with the chemical name 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[(E)-3-(3-methoxy-2-nitro)phenyl-2-propenyl]piperidine hydrochloride, is a cardioselective calcium channel blocker.[1][2][3] Unlike typical calcium channel blockers, it demonstrates a unique cardiovascular profile characterized by a more selective inhibitory action on Ca2+ channels in the heart than in vascular tissue.[4] Studies in canine models have been crucial in elucidating its electrophysiological, cardiohemodynamic, and antiarrhythmic properties.[1][4] this compound has been shown to be a long-acting cardiodepressive and antiarrhythmic agent with a slower onset of action compared to drugs like verapamil (B1683045).[2][4][5] Its unique profile may be beneficial for treating conditions where selective inhibition of ventricular calcium channels is therapeutically desirable.[2][5]

Mechanism of Action: L-Type Calcium Channel Blockade

This compound functions as a Class IV antiarrhythmic agent by allosterically binding to the alpha-1 subunit of L-type calcium channels, which are prevalent in cardiac muscle.[3] This binding inhibits the influx of calcium ions into cardiac cells during depolarization. The reduced intracellular calcium leads to a decrease in cardiac contractility, a slowing of the heart rate, and reduced conduction velocity through the atrioventricular (AV) node.[3]

Caption: Mechanism of action for this compound as an L-type calcium channel blocker.

Data Summary

Intravenous Administration in Anesthetized Canine Models

The following table summarizes the key electrophysiological and hemodynamic effects observed after intravenous (IV) administration of this compound in halothane-anesthetized, closed-chest canine models.

| Dose | N | Key Findings | Citation |

| 100 µg/kg | 6 | No significant effect on most cardiovascular variables, except for a decrease in cardiac output at 30 minutes post-administration. Effectively suppressed ventricular arrhythmias. | [1][4] |

| 200 µg/kg | 6 | Suppressed sinus nodal automaticity, AV nodal conduction, and ventricular contraction. Decreased mean blood pressure, cardiac output, and double product. No change in total peripheral vascular resistance. | [1] |

| 20 - 100 µg/kg | - | Induced negative inotropic, dromotropic, and chronotropic effects. Showed a coronary vasodilator action. Effects were slower in onset and longer-lasting than verapamil. | [5] |

Oral Administration in Conscious Canine Models

The following table summarizes the dose-dependent cardiovascular effects of orally administered this compound in conscious, unrestrained beagle dogs monitored via telemetry.

| Dose | Key Findings | Citation |

| 0.15 mg/kg | Dose-dependent reduction in systolic blood pressure and LVdP/dt(max). | [2] |

| 0.3 mg/kg | Dose-dependent increase in heart rate and prolongation of the QA interval. | [2] |

| 0.6 mg/kg | No effect on diastolic blood pressure. Action was longer-lasting than verapamil, disopyramide, and atenolol. | [2] |

Experimental Protocols

Protocol 1: Electrophysiological and Cardiohemodynamic Assessment in Anesthetized Canines

This protocol outlines the methodology used to assess the direct cardiac effects of intravenously administered this compound.

Objective: To determine the electrophysiological and hemodynamic effects of this compound in a controlled, anesthetized state.

Animal Model: Mongrel dogs or beagle dogs.

Protocol Steps:

-

Anesthesia: Anesthetize the canine model, typically with halothane.[1]

-

Instrumentation:

-

Perform a thoracotomy to instrument the heart for measurements.

-

Insert catheters to measure blood pressure, cardiac output, and other hemodynamic parameters.

-

Place electrodes for electrocardiography (ECG) to monitor heart rate, AV nodal conduction, and ventricular repolarization.

-

-

Baseline Measurement: Record all cardiovascular variables to establish a stable baseline before drug administration.

-

Drug Administration: Administer this compound intravenously (IV) at the desired dose (e.g., 100 µg/kg followed by an additional 200 µg/kg).[1]

-

Data Collection: Continuously monitor and record all electrophysiological and hemodynamic parameters for a defined period (e.g., 30 minutes) after each dose.[1]

-

Data Analysis: Compare post-administration data to baseline values to quantify the effects on sinus nodal automaticity, AV nodal conduction, ventricular contraction, blood pressure, and cardiac output.[1]

Caption: Experimental workflow for anesthetized canine studies.

Protocol 2: Cardiovascular Assessment in Conscious Canines Using Telemetry

This protocol is designed to evaluate the cardiovascular effects of orally administered this compound in conscious, unrestrained animals to avoid the confounding influence of anesthesia.

Objective: To assess the hemodynamic effects of this compound in a physiological, conscious state.

Animal Model: Beagle dogs.[2]

Protocol Steps:

-

Surgical Implantation: Surgically implant a telemetry transmitter for the continuous recording of hemodynamic parameters (e.g., blood pressure, left ventricular pressure).

-

Recovery: Allow the animals to fully recover from surgery.

-

Acclimatization: Acclimate the dogs to the experimental environment to minimize stress-related artifacts.

-

Baseline Recording: Record baseline hemodynamic data continuously via telemetry before drug administration.

-

Drug Administration: Administer this compound orally (p.o.) in a dose-escalation manner (e.g., 0.15, 0.3, and 0.6 mg/kg).[2]

-

Continuous Monitoring: Continuously record cardiovascular parameters (systolic/diastolic blood pressure, heart rate, LVdP/dt(max), QA interval) for an extended period to capture the full time course of the drug's action.[2]

-

Data Analysis: Analyze the telemetered data to determine dose-dependent effects and compare the onset and duration of action to other reference compounds (e.g., verapamil, atenolol).[2]

Caption: Experimental workflow for conscious canine telemetry studies.

References

- 1. Electrophysiological and cardiohemodynamic effects of this compound, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Antiarrhythmic and cardiohemodynamic effects of a novel Ca(2+) channel blocker, this compound, assessed in canine arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of cardiovascular effects of a new calcium channel blocker this compound with those of verapamil assessed in blood-perfused canine heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intravenous Administration of AH-1058 in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-1058 is an investigational lipophilic antiarrhythmic compound, identified as a cardioselective L-type calcium channel blocker.[1] Chemically, it is 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride.[1] Developed by Ajinomoto Co., Inc. in Japan, this compound is a derivative of cyproheptadine (B85728) and exhibits potent effects on cardiac function.[1] Its primary mechanism of action involves the allosteric blockade of the alpha-1 subunit of L-type calcium channels, similar to verapamil (B1683045) and benzothiazepines.[1] This action leads to a reduction in calcium ion influx in cardiomyocytes. Additionally, this compound has been noted to possess some Class I antiarrhythmic properties through sodium channel blockade, although this aspect of its function is less characterized.[1]

These application notes provide a comprehensive overview of the intravenous administration of this compound in a research setting, with a focus on preclinical canine models. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the electrophysiological and hemodynamic effects of this compound.

Mechanism of Action and Signaling Pathway

This compound primarily exerts its effects by blocking L-type calcium channels in cardiac muscle. This blockade reduces the influx of calcium ions into cardiomyocytes during depolarization, leading to several downstream effects:

-

Negative Inotropy: A decrease in intracellular calcium concentration reduces the contractility of ventricular muscle.

-

Negative Chronotropy: Reduced calcium influx in the sinoatrial (SA) node leads to a decrease in heart rate.

-

Negative Dromotropy: The conduction of electrical impulses through the atrioventricular (AV) node is slowed.

The compound's cardioselectivity suggests a more pronounced effect on cardiac tissue compared to vascular smooth muscle, resulting in minimal impact on total peripheral vascular resistance.[2]

L-type Calcium Channel Signaling Pathway in Cardiomyocytes

The following diagram illustrates the signaling pathway affected by this compound. Under normal physiological conditions, depolarization of the cardiomyocyte membrane triggers the opening of L-type calcium channels, leading to an influx of Ca2+. This initial calcium influx stimulates a much larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release, which ultimately leads to muscle contraction. By blocking the L-type calcium channel, this compound interrupts this cascade at a critical early step.

Data Presentation: Hemodynamic Effects of Intravenous this compound in Canine Models

The following tables summarize the quantitative data on the hemodynamic effects of intravenously administered this compound in anesthetized canine models.

Table 1: Effect of 100 µg/kg Intravenous this compound on Cardiovascular Parameters

| Parameter | Observation | Reference |

| Overall Effect | Did not significantly affect most cardiovascular variables. | [2] |

| Cardiac Output | Decreased at 30 minutes post-administration. | [2] |

| Blood Pressure | Weak hypotensive effects. | [3] |

Table 2: Effect of 200 µg/kg Intravenous this compound on Cardiovascular Parameters

| Parameter | Observation | Reference |

| Sinus Nodal Automaticity | Suppressed | [2] |

| AV Nodal Conduction | Suppressed | [2] |

| Ventricular Contraction | Suppressed | [2] |

| Mean Blood Pressure | Decreased | [2] |

| Cardiac Output | Decreased | [2] |

| Double Product | Decreased | [2] |

| Total Peripheral Vascular Resistance | No significant change. | [2] |

Experimental Protocols

Intravenous Formulation and Administration of this compound

A standardized protocol for the intravenous formulation of this compound is crucial for reproducibility. As this compound is a hydrochloride salt, it is generally soluble in aqueous solutions.

Materials:

-

This compound hydrochloride powder

-

Sterile Water for Injection or 0.9% Saline

-

Sterile vials and syringes

-

Vortex mixer

-

pH meter and solutions for adjustment (if necessary)

Protocol:

-

Calculate the required amount of this compound based on the animal's body weight and the desired dose (e.g., 100 µg/kg or 200 µg/kg).

-

Aseptically weigh the calculated amount of this compound powder.

-

Dissolve the powder in a sterile vehicle (Sterile Water for Injection or 0.9% Saline) to a desired final concentration. The exact concentration should be determined based on the infusion volume and rate.

-

Ensure complete dissolution by vortexing.

-

If necessary, measure and adjust the pH of the solution to a physiologically compatible range (typically pH 7.0-7.4).

-

The solution should be administered as a slow intravenous bolus or a controlled infusion. The rate of administration should be consistent across all experimental animals.

Experimental Workflow for Intravenous Administration and Monitoring

The following diagram outlines a general workflow for the intravenous administration of this compound and subsequent monitoring in a canine model.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Electrophysiological and cardiohemodynamic effects of this compound, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiarrhythmic and cardiohemodynamic effects of a novel Ca(2+) channel blocker, this compound, assessed in canine arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration and Bioavailability of AH-1058

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available data and protocols for the oral administration and bioavailability of AH-1058, a cardioselective L-type calcium channel blocker. The information is compiled from published preclinical studies.

Introduction

This compound is a novel calcium channel blocker with cardioselective action.[1] Understanding its oral bioavailability and pharmacokinetic profile is crucial for its development as a potential therapeutic agent. This document outlines the key findings from in vivo studies in canine models and provides protocols based on the available literature. A significant finding is that the antiarrhythmic effects of this compound do not directly correlate with its plasma concentrations following oral administration.[2]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound derived from studies in beagle dogs.

Table 1: Plasma Concentration Parameters of this compound in Dogs

| Administration Route | Dose | Cmax (approx.) | Tmax (approx.) |

| Intravenous | 100 µg/kg | ~30 ng/mL | Not Applicable |

| Oral | 300 µg/kg | ~10 ng/mL | ~2 hours |

Data estimated from the graphical representation in Takahara et al., 2000.[3]

Table 2: Oral Dose-Dependent Cardiovascular Effects of this compound in Conscious Dogs

| Oral Dose (mg/kg) | Effect on Systolic Blood Pressure | Effect on Heart Rate | Effect on QA Interval |

| 0.15 | Reduction | Increase | Prolongation |

| 0.3 | Dose-dependent reduction | Dose-dependent increase | Dose-dependent prolongation |

| 0.6 | Dose-dependent reduction | Dose-dependent increase | Dose-dependent prolongation |

Adapted from Takahara et al., 2001.[1][4]

Signaling Pathway of this compound

This compound acts as a cardioselective L-type calcium channel blocker. It allosterically binds to the alpha-1 subunit of L-type calcium channels, the same binding region as phenylalkylamines and benzothiazepines, to inhibit calcium influx. This leads to a reduction in ventricular contractility and has effects on atrioventricular conduction and sinoatrial automaticity.

Caption: Mechanism of action of this compound as an L-type calcium channel blocker.

Experimental Protocols

The following are generalized protocols based on the methodologies implied in the cited literature for the assessment of oral bioavailability of this compound in a canine model.

In Vivo Oral Dosing and Pharmacokinetic Study in Beagle Dogs

This protocol outlines the steps for administering this compound orally to conscious beagle dogs and collecting plasma samples for pharmacokinetic analysis.

Materials:

-

This compound hydrochloride

-

Vehicle for oral administration (e.g., sterile water, 0.5% methylcellulose (B11928114) solution)

-

Beagle dogs (male, specific weight range)

-

Oral gavage needles

-

Blood collection tubes (containing anticoagulant, e.g., EDTA or heparin)

-

Centrifuge

-

Freezer (-20°C or -80°C)

Protocol:

-

Animal Acclimatization: House beagle dogs in standard conditions with a regular light-dark cycle and access to food and water ad libitum for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight (approximately 12 hours) before oral administration, with free access to water.

-

Formulation Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration for the target doses (e.g., 0.15, 0.3, 0.6 mg/kg).[1][4] Ensure the formulation is homogeneous.

-

Dosing: Administer the this compound formulation to the conscious dogs via oral gavage. Record the exact time of administration.

-

Blood Sampling: Collect blood samples (e.g., 2-3 mL) from a suitable vein (e.g., cephalic or saphenous vein) at predetermined time points. Based on the available data, a suggested sampling schedule would be: pre-dose (0), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[3]

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -20°C or -80°C until analysis.

Caption: Workflow for in vivo oral pharmacokinetic study of this compound.

Quantification of this compound in Plasma using LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plasma samples from the in vivo study

-

This compound analytical standard

-

Internal standard (IS) (e.g., a deuterated analog of this compound)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Analytical column (e.g., C18)

Protocol:

-

Standard and Quality Control (QC) Preparation:

-

Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by spiking blank dog plasma with known concentrations of this compound.

-

Prepare QC samples at low, medium, and high concentrations in blank dog plasma.

-

-

Sample Preparation (Protein Precipitation):

-

Thaw the plasma samples, calibration standards, and QC samples on ice.

-

To a 100 µL aliquot of each sample, add 200 µL of cold acetonitrile containing the internal standard.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes at 4°C).

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate this compound from endogenous plasma components.

-

Flow Rate: e.g., 0.4 mL/min

-

Injection Volume: e.g., 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Optimize the precursor-to-product ion transitions for both this compound and the IS.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.

-

Determine the concentration of this compound in the plasma samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The oral bioavailability (F%) can be calculated if intravenous data is available using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

-

Conclusion

The available data indicates that this compound is orally active in canine models, eliciting dose-dependent cardiovascular effects. However, a key consideration for its development is the observed disconnect between its plasma concentration and its pharmacological effect. Further studies are required to fully elucidate the pharmacokinetic/pharmacodynamic relationship and to determine the absolute oral bioavailability. The protocols provided herein offer a framework for conducting such preclinical evaluations.

References

Application Notes and Protocols for the Use of AH-1058 in Epinephrine-Induced Arrhythmia Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ventricular arrhythmias are a significant cause of morbidity and mortality, often triggered by an overactive sympathetic nervous system and elevated levels of circulating catecholamines like epinephrine (B1671497). Preclinical research into novel antiarrhythmic agents frequently employs models of epinephrine-induced arrhythmias to assess drug efficacy. AH-1058, a novel and potent cardioselective L-type calcium channel blocker, has demonstrated significant antiarrhythmic effects in such models.[1][2] These application notes provide detailed protocols and data for utilizing this compound in canine models of epinephrine-induced ventricular arrhythmias, offering a framework for investigating its therapeutic potential.

This compound, with the IUPAC name 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[(E)-3-(3-methoxy-2-nitro)phenyl-2-propenyl]piperidine hydrochloride, exhibits a high affinity and selectivity for cardiac L-type calcium channels over those in vascular smooth muscle.[1] This cardioselectivity presents a potential advantage over other calcium channel blockers that can cause significant hypotension at antiarrhythmic doses.[1] The antiarrhythmic actions of this compound are characterized by a slower onset and longer duration of action.[1]

Mechanism of Action

Epinephrine, through its action on β1-adrenergic receptors in cardiomyocytes, triggers a signaling cascade that increases intracellular cyclic AMP (cAMP) levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates L-type calcium channels. Phosphorylation of these channels increases their open probability, leading to an enhanced influx of calcium ions (Ca2+) into the cell during an action potential. This increased calcium influx can lead to delayed afterdepolarizations (DADs) and triggered activity, which are known mechanisms for the initiation of ventricular arrhythmias.

This compound exerts its antiarrhythmic effect by directly binding to and blocking the L-type calcium channels in the heart.[2][3] By inhibiting the influx of Ca2+, this compound counteracts the arrhythmogenic effects of epinephrine, thereby suppressing the triggers for ventricular ectopy and tachycardia.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in canine models of epinephrine-induced arrhythmia.

Table 1: Hemodynamic Effects of Intravenous this compound (100 µg/kg) in Anesthetized Dogs

| Parameter | Baseline (Pre-AH-1058) | Post-AH-1058 (30 min) | Reference |

| Heart Rate (beats/min) | No significant change | No significant change | [4] |

| Mean Blood Pressure (mmHg) | No significant change | No significant change | [4] |

| Cardiac Output | Not reported | Decreased | [4] |

| Total Peripheral Resistance | No significant change | No significant change | [4] |

Table 2: Antiarrhythmic Efficacy of Intravenous this compound (100 µg/kg) in a Canine Epinephrine-Induced Arrhythmia Model

| Parameter | Pre-AH-1058 (During Epinephrine Infusion) | Post-AH-1058 (During Epinephrine Infusion) | Reference |

| Ventricular Arrhythmia | Present | Effectively Suppressed | [1] |

| Hypotensive Effects | Not Applicable | Weak | [1] |

| Onset of Action | Not Applicable | Slower than Verapamil | [1] |

| Duration of Action | Not Applicable | Longer-lasting than Verapamil | [1] |

Experimental Protocols

This section provides a detailed methodology for inducing ventricular arrhythmia using epinephrine in a canine model and for evaluating the antiarrhythmic effects of this compound.

Protocol 1: Epinephrine-Induced Arrhythmia in a Canine Model

1. Animal Preparation:

-

Adult beagle dogs of either sex are suitable for this model.

-

Anesthetize the dogs with an appropriate anesthetic agent (e.g., thiopental (B1682321) sodium at 30 mg/kg, IV, for induction, followed by maintenance with 1.0% halothane (B1672932) vaporized with 100% oxygen).

-

Intubate the animals with a cuffed endotracheal tube and provide mechanical ventilation.

-

Catheterize a femoral vein for drug administration and a femoral artery for blood pressure monitoring.

-

Record a lead II electrocardiogram (ECG) continuously throughout the experiment.

2. Arrhythmia Induction:

-

Prepare an epinephrine solution for infusion.

-

Begin a continuous intravenous infusion of epinephrine at a rate of 1.5 µg/kg/min.

-

Continue the infusion for at least 18 minutes to establish a stable ventricular arrhythmia. The onset of arrhythmia is typically observed within a few minutes of starting the infusion.

3. Monitoring and Data Collection:

-

Continuously monitor and record the ECG and arterial blood pressure.

-

Key parameters to analyze include heart rate, PR interval, QRS duration, QT interval, and the incidence and type of ventricular arrhythmias.

-

Arrhythmia severity can be quantified using a scoring system (see Appendix A for an example).

Protocol 2: Administration of this compound

1. Preparation of this compound Solution:

-

This compound is a hydrochloride salt.

-

For intravenous administration, dissolve this compound in a vehicle of polyethylene (B3416737) glycol 400 and saline (70:30, vol/vol).

-

Example Preparation: To prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound in 7 mL of polyethylene glycol 400 and then add 3 mL of saline. The final solution should be clear. Further dilutions can be made using the same vehicle.

2. Administration Protocol:

-

Once a stable epinephrine-induced arrhythmia is established (as per Protocol 1), administer a bolus intravenous injection of this compound at a dose of 100 µg/kg.

-

The injection should be given slowly over 1-2 minutes.

-

Continue the epinephrine infusion and monitor the ECG and blood pressure for at least 30 minutes after this compound administration to observe its antiarrhythmic effects and any hemodynamic changes.

Logical Relationships in Experimental Design

A robust study design is crucial for accurately assessing the effects of this compound. The following diagram illustrates the logical relationships between different experimental groups.

Conclusion